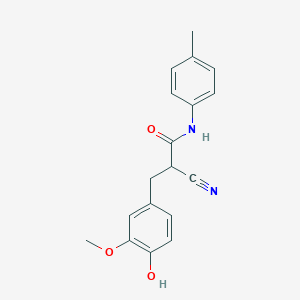

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide (CAS: Not explicitly provided; referenced as sc-492617 in commercial catalogs ) is a synthetic propanamide derivative featuring a cyano group at the C2 position, a 4-hydroxy-3-methoxyphenyl moiety at C3, and a 4-methylphenyl substituent on the amide nitrogen. Its structural complexity arises from the interplay of electron-donating (methoxy, hydroxy) and electron-withdrawing (cyano) groups, which influence its physicochemical behavior and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDPMGNBMUOCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of 2-cyano-3-(4-oxo-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anticancer effects could be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propanamide Derivatives

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target compound’s 4-hydroxy-3-methoxyphenyl group enables strong hydrogen-bond donor/acceptor interactions, which are critical for crystal packing and solubility. Similar propanamides, such as N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide, form R₂²(14) and R₂²(18) hydrogen-bonded motifs, stabilizing their crystal lattices .

- Electron-Withdrawing Effects : The trifluoromethyl group in the analog from increases electron-withdrawing capacity, which may enhance stability against oxidative degradation compared to the target compound’s methyl group .

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide, also known by its CAS number 1260628-25-8, is an organic compound with a complex structure featuring a cyano group, hydroxy group, methoxy group, and methylphenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 310.3 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide |

| Molecular Formula | C18H18N2O3 |

| Molecular Weight | 310.3 g/mol |

| CAS Number | 1260628-25-8 |

Antioxidant Activity

Research indicates that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide exhibits significant antioxidant properties. The presence of the hydroxy and methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon) | 5.0 |

| A-431 (Skin) | 7.5 |

| Jurkat (Lymphoma) | 6.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models further supported these findings, demonstrating reduced paw edema in CFA-induced inflammation models .

The biological activity of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The hydroxy group donates electrons to free radicals, neutralizing them and preventing oxidative damage.

- Apoptotic Induction : The compound influences apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Colon Cancer : A study conducted on HCT-15 cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.

- Inflammation Model : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Comparison with Similar Compounds

When compared to structurally related compounds such as 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide, this compound shows enhanced biological activity due to the synergistic effects of its unique functional groups.

Table 2: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | IC50 (Cancer Cell Lines) |

|---|---|---|

| 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide | High | 5.0 - 7.5 µM |

| 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)propanamide | Moderate | >10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.